N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
The compound appears to be a complex molecule with potential pharmacological properties. It is not directly described in the provided papers, but its structure suggests it is a derivative of benzothiolo[3,2-d]pyrimidin-2-yl and contains a sulfanyl acetamide moiety. The presence of a methoxypropyl group and a benzyl group indicates potential modifications that could affect its biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide involves condensation reactions with 4-amino-2-methoxy-pyrimidine, which could be a key step in the synthesis of the target compound as well . The methods described could potentially be adapted to synthesize the compound by introducing the appropriate functional groups at the relevant positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in the provided papers. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation and specific interplanar angles between amide groups . This information is valuable as it provides insight into the conformational preferences of similar acetamide compounds, which could be extrapolated to the compound .
Chemical Reactions Analysis
The chemical reactions involving the related compounds have not been explicitly detailed in the provided papers. However, the synthesis routes suggest that the target compound could undergo similar reactions, such as condensation with various sulfonyl chlorides or direct condensation with sulfanilamide . These reactions are crucial for introducing the sulfanyl group, which is a key feature of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds. The presence of hydrogen bonds and packing interactions in the crystal structures of similar compounds indicates that the target compound may also exhibit these features, which could influence its solubility, melting point, and other physical properties . The anticonvulsant activities of related compounds also suggest potential biological activities for the target compound .
properties
IUPAC Name |
N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-13-7-12-26-22(28)21-20(17-10-5-6-11-18(17)31-21)25-23(26)30-15-19(27)24-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIMFOOPEYPNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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